![molecular formula C23H17BrCl2N2O2 B11970970 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303104-36-1](/img/structure/B11970970.png)
2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step reactions. One common method includes the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . The reaction proceeds via in situ generation of a reactive intermediate, acyl (imidoyl)ketene, and results in the formation of the desired compound in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Biological Activities
Research indicates that benzoxazine derivatives exhibit a broad spectrum of biological properties. The applications of this specific compound can be categorized into several key areas:
Anticancer Activity
Studies have shown that compounds with similar structures to 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine possess significant anticancer properties. These compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, benzoxazinones have been reported to exhibit anticancer effects through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has demonstrated potential as an antimicrobial agent. Research into related benzoxazine derivatives indicates effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .
Neuroprotective Effects
There is emerging evidence that benzoxazine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit the aggregation of neurotoxic proteins or modulate neurotransmitter systems to enhance cognitive function .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes forming the pyrazolo-benzoxazine core followed by electrophilic aromatic substitution to introduce bromophenyl and methoxyphenyl groups. Conditions often require strong acids or bases and inert atmospheres to prevent side reactions.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of similar benzoxazine derivatives, researchers found that compounds with halogen substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing significant activity at low concentrations.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce neurological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
- Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole]
Uniqueness
2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to its specific combination of bromine, chlorine, and methoxy functional groups attached to a benzoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound with potential therapeutic applications. Its unique molecular structure combines features of pyrazolo and benzoxazine rings, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18Cl2N2O2
- Molecular Weight : 425.3 g/mol
- CAS Number : 303104-36-1
- IUPAC Name : 7,9-dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Biological Activity Overview
The compound exhibits a range of biological activities including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The following sections detail these activities based on available research findings.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound possess significant anti-inflammatory effects. For instance:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. This inhibition can lead to reduced production of prostaglandins that mediate inflammatory responses .
- Case Study : In a study evaluating various benzoxazinone derivatives for their anti-inflammatory activity, compounds were tested in vivo for their ability to reduce formalin-induced paw edema in rats. The tested compounds showed varying degrees of efficacy compared to standard anti-inflammatory drugs like aspirin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Research Findings : Similar benzoxazine derivatives have demonstrated activity against various microbial strains. For example, some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Example A | Staphylococcus aureus | 15.62 µg/mL |
Example B | Escherichia coli | 31.25 µg/mL |
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties:
- Mechanism of Action : It is hypothesized that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival. This interaction could lead to apoptosis in cancer cells or inhibit tumor growth through various pathways .
- Case Study : A screening study identified several compounds with anticancer activity against multiple cancer cell lines using multicellular spheroids as models. While specific data on the compound was not highlighted, its structural analogs showed promising results in reducing tumor viability .
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider its safety profile:
Properties
CAS No. |
303104-36-1 |
---|---|
Molecular Formula |
C23H17BrCl2N2O2 |
Molecular Weight |
504.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17BrCl2N2O2/c1-29-21-5-3-2-4-16(21)23-28-20(17-10-15(25)11-18(26)22(17)30-23)12-19(27-28)13-6-8-14(24)9-7-13/h2-11,20,23H,12H2,1H3 |
InChI Key |
OUCLWJHFCUNFJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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